molecular formula C11H13BrN2O3S B8313644 5-bromo-6-methylsulfamoyl-N-acetylindoline CAS No. 107144-43-4

5-bromo-6-methylsulfamoyl-N-acetylindoline

Cat. No. B8313644
M. Wt: 333.20 g/mol
InChI Key: NMLHNSZQOBHRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-6-methylsulfamoyl-N-acetylindoline is a useful research compound. Its molecular formula is C11H13BrN2O3S and its molecular weight is 333.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-6-methylsulfamoyl-N-acetylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-6-methylsulfamoyl-N-acetylindoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

107144-43-4

Product Name

5-bromo-6-methylsulfamoyl-N-acetylindoline

Molecular Formula

C11H13BrN2O3S

Molecular Weight

333.20 g/mol

IUPAC Name

1-acetyl-5-bromo-N-methyl-2,3-dihydroindole-6-sulfonamide

InChI

InChI=1S/C11H13BrN2O3S/c1-7(15)14-4-3-8-5-9(12)11(6-10(8)14)18(16,17)13-2/h5-6,13H,3-4H2,1-2H3

InChI Key

NMLHNSZQOBHRSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)S(=O)(=O)NC)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a slurry of 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonyl chloride (see Preparation 43) (0.40 g, 1.2 mmol) in THF (3.38 mL) was added triethylamine (0.660 mL, 4.73 mmol) and 40% methylamine in water (0.18 mL, 2.4 mmol). The reaction was heated to reflux and stirred for 1.5 h, then cooled and concentrated. The residue was slurried in hot MeOH and filtered under vacuum washing with MeOH. The solid was dried in vacuo at 40° C., to give 1-acetyl-5-bromo-2,3-dihydro-1H-indole-6-sulfonic acid methylamide (0.33 g, 85%) as a colourless solid. This product (320 mg, 1.0 mmol) was slurried in 1,4-dioxane (0.98 mL) and concentrated hydrochloric acid (0.72 mL), heated to 100° C. for 1.5 h, then cooled to ambient temperature solvent removed in vacuo. The pH was adjusted to 7 with 1 M aqueous NaOH and the resulting precipitate collected by vacuum filtration, washed with water and dried in vacuo at 40° C., to give the title compound (0.176 g, 62%) as a beige solid; MS: [M+H]+ 291
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
3.38 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 5-bromo-6-chlorosulfonyl-N-acetylindoline, 71.83 g (0.212 mol) in tetrahydrofuran was added a 40% aqueous solution of 2 equivalents of methylamine and 2 equivalents of triethylamine. The mixture was heated to reflux for 1.5 hours, then allowed to cool. Thin layer chromatography with chloroform showed that the reaction was complete. The cooled mixture was evaporated under reduced pressure, and the resulting white solid was suppended in hot methanol, filtered and washed with methanol and allowed to dry overnight. 65.12 g of 5-bromo-6-methylsulfamoyl-N-acetylindoline was obtained (92% by weight yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.